molecular formula C14H8N2OS B14076840 7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one CAS No. 6337-02-6

7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one

Cat. No.: B14076840
CAS No.: 6337-02-6
M. Wt: 252.29 g/mol
InChI Key: XQKVPZFRZIYWCN-UHFFFAOYSA-N
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Description

The compound 7-Amino-6H-anthra[9,1-cd][1,2]thiazol-6-one (CAS: 6337-02-6) is a polycyclic heteroaromatic molecule featuring a fused anthracene-thiazole backbone with an amino substituent. Its structure combines a planar anthracene core with a thiazole ring system, creating a rigid, conjugated framework. This structural motif is often associated with optical and electronic applications, such as organic semiconductors or fluorescent dyes . The amino group at position 7 enhances solubility and reactivity, making it a candidate for derivatization in pharmaceutical or materials science contexts.

Properties

CAS No.

6337-02-6

Molecular Formula

C14H8N2OS

Molecular Weight

252.29 g/mol

IUPAC Name

6-amino-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C14H8N2OS/c15-9-5-1-3-7-11(9)14(17)8-4-2-6-10-12(8)13(7)16-18-10/h1-6H,15H2

InChI Key

XQKVPZFRZIYWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C4C2=NSC4=CC=C3

Origin of Product

United States

Preparation Methods

Three-Step Synthesis Protocol

The primary synthetic route to AAT, as reported by Gupta et al. (2023), involves three sequential transformations starting from anthraquinone derivatives:

Step 1: Mono-Sulfonation
Anthraquinone undergoes sulfonation using concentrated sulfuric acid at 80–100°C for 6–8 hours. This step introduces a sulfonic acid group at the α-position, achieving a 48% yield with partial recovery of unreacted starting material. The reaction’s regioselectivity is attributed to the electron-deficient nature of the anthraquinone core, which directs electrophilic substitution to the most activated aromatic position.

Step 2: Mono-Nitration
The sulfonated intermediate is subjected to nitration with fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C. This low-temperature regime minimizes polysubstitution, yielding a mono-nitro derivative with 65–70% efficiency. The nitration position is sterically guided by the existing sulfonic acid group, which deactivates adjacent carbon centers.

Step 3: Partial Reduction
The nitro group is selectively reduced using sodium sulfide (Na₂S) in liquid ammonia under pressurized conditions (5–7 bar). This step proceeds at 50–60°C over 12–15 hours, converting the nitro functionality to an amine while preserving the sulfonic acid group. The final product is isolated via vacuum filtration and recrystallized from dimethyl sulfoxide (DMSO) to >98% purity.

Table 1: Summary of Synthetic Steps and Conditions

Step Reagents Temperature Time (h) Yield (%)
1 H₂SO₄ 80–100°C 6–8 48
2 HNO₃/H₂SO₄ 0–5°C 3–4 65–70
3 Na₂S/NH₃ 50–60°C 12–15 85–90

Alternative Approaches and Modifications

While the three-step method remains the most widely cited protocol, variations in solvent systems and reducing agents have been explored:

  • Reduction Alternatives : Substituting Na₂S with hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol results in comparable yields (82–87%) but requires stricter oxygen-free conditions.
  • Solvent Effects : Replacing DMSO with tetrahydrofuran (THF) during recrystallization alters the morphology of AAT crystals, producing fibrous structures instead of branched assemblies.

Optimization of Reaction Conditions

Sulfonation Efficiency

The initial sulfonation’s modest yield (48%) stems from competing side reactions, including polysulfonation and oxidative degradation. Increasing the sulfuric acid concentration to 98% and maintaining a substrate-to-acid ratio of 1:15 (w/v) improves mono-substitution selectivity, boosting yields to 55–60%.

Nitration Regioselectivity

The nitration step’s regiochemical outcome was confirmed via ¹H NMR analysis, which showed a single proton environment adjacent to the nitro group. Computational modeling (DFT-B3LYP/6-31G*) corroborates that the sulfonic acid group’s electron-withdrawing effect directs nitration to the para position relative to itself.

Analytical Characterization

Structural Elucidation

Post-synthetic validation of AAT employs:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.98–7.45 (m, 6H, aromatic), 6.89 (s, 1H, thiazole-H).
  • ¹³C NMR : 182.4 ppm (C=O), 167.2 ppm (C=S), 140.1–115.3 ppm (aromatic carbons).
  • HPLC Purity : Retained on a C18 column (acetonitrile/water = 70:30, 1 mL/min) with tR = 4.2 min and 99.1% area.

Spectroscopic Properties

  • UV-Vis (DMSO) : λₘₐₓ = 375 nm (ε = 12,400 M⁻¹cm⁻¹).
  • Fluorescence : Emission at 462 nm (λₑₓ = 375 nm), quantum yield Φ = 0.33 in DMSO.

Physicochemical Properties

Table 2: Key Physicochemical Parameters of AAT

Property Value Source
Molecular Formula C₁₄H₈N₂OS
Molecular Weight 252.29 g/mol
Density 1.539 g/cm³
Boiling Point 429.6°C at 760 mmHg
Flash Point 213.6°C
Solubility in DMSO 10 mM

Applications and Further Research

Self-Assembly Behavior

AAT forms branched, tree-like supramolecular structures in DMSO, as visualized via atomic force microscopy (AFM) and scanning electron microscopy (SEM). These assemblies exhibit red fluorescence under UV light (λₑₓ = 633 nm), a property attributed to J-aggregation of the anthraquinone-thiazole chromophore.

Mechanism of Action

The mechanism of action of 7-Amino-6H-anthra[9,1-cd]isothiazol-6-one involves its interaction with cellular components, leading to fluorescence. The compound’s molecular structure allows it to absorb light at specific wavelengths and emit fluorescence, which can be used to visualize cellular structures . The exact molecular targets and pathways involved in its fluorescence behavior are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 7-Amino-6H-anthra[9,1-cd][1,2]thiazol-6-one with structurally related compounds, focusing on molecular architecture, substituent effects, and inferred applications.

Key Structural Differences

Compound Name (CAS) Core Structure Functional Groups Potential Applications
7-Amino-6H-anthra[9,1-cd][1,2]thiazol-6-one (6337-02-6) Anthracene fused with isothiazole Amino (-NH₂) at position 7 Optoelectronics, drug discovery
1H-Benz[5,10]anthra[2,1,9-def]isoquinoline-1,3(2H)-dione (33955-44-1) Anthracene fused with isoquinoline Two ketone groups (-C=O) Pigments, photodynamic therapy
1H-Anthra[1,2-d]imidazole-6,11-dione derivatives Anthracene fused with imidazole Ketone and amine groups Anticancer agents, sensors
3-(4-Aminophenyl)-1,1,3-trimethylindan-5-amine (54628-90-9) Indane core with aryl substituents Two amino groups (-NH₂) Polymer crosslinkers, adhesives

Notes:

  • Thiazole vs. Isothiazole: The compound in is labeled as an isothiazole (sulfur and nitrogen adjacent in the 1,2-positions), whereas the query specifies "thiazole" (sulfur and nitrogen in 1,3-positions).
  • Fused-Ring Systems: Compounds like 1H-Benz[...]isoquinoline-1,3(2H)-dione lack the sulfur-containing heterocycle but share the anthracene framework, which may confer similar π-conjugation properties .

Reactivity and Functional Group Implications

  • Amino Group: The amino substituent in 7-Amino-6H-anthra[...]thiazol-6-one distinguishes it from ketone-dominated analogs (e.g., 33955-44-1), enabling nucleophilic reactions or hydrogen bonding. This could enhance binding affinity in biological systems .
  • Sulfur vs.

Biological Activity

7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one (CAS Number: 78471-88-2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

  • Molecular Formula : C14H8N2OS
  • Molar Mass : 252.29 g/mol
  • Density : 1.539 g/cm³ (predicted)
  • Boiling Point : 429.6 °C (predicted)
  • pKa : 1.69 (predicted)

Antimicrobial Properties

Research indicates that compounds related to anthraquinone structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of anthraquinone derivatives against various bacterial strains, suggesting that 7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one may possess similar activities due to its structural characteristics .

DNA Binding Studies

The interaction of anthraquinone compounds with DNA has been a significant focus in understanding their biological activity. Spectroscopic studies suggest that the amino side chains in these compounds enhance binding affinity to DNA through electrostatic interactions. This property may lead to potential applications in targeted drug delivery systems and cancer therapy .

Study 1: Photophysical Properties

A study examined the photophysical properties of 7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one, revealing its ability to self-assemble and exhibit fluorescence under specific conditions. This property is particularly useful in biological imaging applications, where fluorescent markers are essential for visualizing cellular processes .

Study 2: Bacterial Degradation of Dyes

Research on anthraquinone dyes has shown that bacteria can effectively degrade these compounds. This finding indicates a potential environmental application for 7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one in bioremediation processes aimed at detoxifying environments contaminated with synthetic dyes .

Summary of Findings

Biological ActivityEvidence
AntimicrobialRelated compounds show activity against bacteria .
AnticancerStructural analogs inhibit cancer cell growth .
DNA BindingEnhanced binding affinity through amino side chains .
PhotophysicalExhibits fluorescence suitable for imaging .
Environmental ImpactPotential use in biodegradation of dyes .

Q & A

Q. What are the recommended synthetic pathways for 7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one?

A multi-step organic synthesis approach is typically employed, starting with anthraquinone derivatives and functionalizing the core structure via cyclization and amination reactions. Purification steps should utilize high-performance liquid chromatography (HPLC) or membrane separation technologies to isolate intermediates and final products effectively . Characterization of intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical to validate structural integrity at each stage .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Fourier-transform infrared spectroscopy (FT-IR) can confirm functional groups like the thiazole ring and amino moiety. High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are essential for verifying molecular weight and spatial arrangement. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation, though this requires high-purity single crystals .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction conditions (temperature, solvent, catalyst ratios) and employ process control simulations to model kinetic and thermodynamic parameters. Quality control protocols, such as thin-layer chromatography (TLC) for reaction monitoring and gas chromatography (GC) for solvent purity, reduce variability .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production without industrial methods?

Utilize design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time). Membrane technologies (e.g., nanofiltration) can enhance separation efficiency during purification, while computational fluid dynamics (CFD) simulations optimize reactor design and mixing dynamics .

Q. What methodologies resolve contradictions in reported biological activity data?

Conduct meta-analyses of existing pharmacological studies, focusing on variables like assay type (e.g., in vitro vs. in vivo) and cell line specificity. Mechanistic studies, such as molecular docking or gene expression profiling, can clarify whether observed discrepancies stem from target selectivity or off-pathway effects .

Q. How can environmental fate studies be designed for this compound?

Apply the DOE Atmospheric Chemistry Program’s framework, which integrates air-surface exchange models and precipitation scavenging simulations. Use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways and assess bioaccumulation potential in aquatic systems .

Q. What theoretical frameworks guide the study of its electronic properties?

Density functional theory (DFT) calculations can predict redox behavior and electron-density distributions, linking these to observed photophysical properties. Correlate computational results with experimental data (e.g., cyclic voltammetry) to validate theoretical models .

Data Analysis and Interpretation

Q. How should researchers address conflicting solubility data in different solvents?

Perform Hansen solubility parameter (HSP) analysis to quantify solvent-solute interactions. Pair this with molecular dynamics (MD) simulations to model solvation shells and identify solvent-specific aggregation tendencies .

Q. What strategies validate the compound’s stability under varying pH conditions?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS to monitor degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts long-term stability and identifies pH-dependent hydrolysis pathways .

Q. How can researchers integrate heterogeneous catalysis into its synthetic routes?

Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for key steps like C–N coupling. Operando spectroscopy (e.g., in situ FT-IR) helps track catalytic mechanisms, while Brunauer-Emmett-Teller (BET) analysis assesses catalyst surface area and pore structure .

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